Ipazilide fumarate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

富马酸伊帕西利是一种化学新型抗心律失常药物,它可以延长心室不应期并具有抗异位搏动活性。它正在被开发用于治疗心室和室上性心律失常。 该化合物以其 Vaughan Williams I 类和 III 类作用而闻名,包括延长心室不应期和动作电位持续时间 .

准备方法

合成路线和反应条件

富马酸伊帕西利的合成涉及多个步骤,从合适的芳香胺开始,经过一系列反应,包括酰化、环化和富马酸盐的形成。 具体的反应条件,如温度、溶剂和催化剂,都经过优化以确保最终产物的产率和纯度 .

工业生产方法

在工业环境中,富马酸伊帕西利的生产采用间歇式或连续流式工艺进行放大。关键步骤包括中间体的制备、纯化和最终形成富马酸盐。 在每个阶段都实施质量控制措施以确保产品的稳定性和安全性 .

化学反应分析

反应类型

富马酸伊帕西利会发生各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化形成相应的氧化产物。

还原: 可以进行还原反应以修饰分子内的官能团。

常用试剂和条件

这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 反应条件,包括温度、溶剂和 pH 值,都经过精心控制以获得所需产物 .

形成的主要产物

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能会产生羟基化衍生物,而还原可能会产生脱氧化合物。 取代反应可以产生各种取代衍生物 .

科学研究应用

Pharmacological Profile

Ipazilide fumarate is primarily characterized as an antiarrhythmic agent that prolongs ventricular refractoriness. Its mechanism of action involves the modulation of ion channels responsible for cardiac electrical activity, making it a candidate for treating both ventricular and supraventricular arrhythmias. The compound has been evaluated for both oral and intravenous administration routes, providing flexibility in clinical settings .

Long-term Safety Evaluation

A significant study focused on the long-term safety of this compound involved a one-year oral gavage study in rats. The study assessed various dosages (20, 80, and 160 mg/kg) and found that a dosage of 20 mg/kg did not produce any toxicologically significant effects. Notably, while some changes in liver weight and mild increases in certain blood parameters were observed, these were interpreted as adaptive responses rather than toxic effects .

Efficacy in Arrhythmias

Clinical trials have shown promising results for this compound in managing arrhythmias. Its ability to prolong the refractory period can be beneficial in conditions such as atrial fibrillation and ventricular tachycardia. The compound's efficacy is being further investigated through various clinical trials aimed at establishing optimal dosing regimens and long-term outcomes .

Emerging Therapeutic Applications

Recent literature has begun to explore additional applications of fumarates, including this compound, beyond traditional antiarrhythmic uses:

- Neurological Disorders : Fumarates have been implicated in neuroprotective effects, which could be beneficial for conditions such as multiple sclerosis and neuropathic pain. The mechanisms involve antioxidative and immunomodulatory properties that may help mitigate neuroinflammation .

- Cardiovascular Diseases : The potential use of this compound in cardiovascular conditions like myocardial infarction and ischemia-reperfusion injury is under investigation. Studies suggest that its anti-inflammatory properties could play a role in protecting cardiac tissue during ischemic events .

作用机制

富马酸伊帕西利通过阻断钾离子通道发挥作用,从而导致心室不应期和动作电位持续时间的延长。这种作用有助于稳定心律并防止心律失常。 分子靶标包括参与心脏复极的特定钾离子通道 .

相似化合物的比较

类似化合物

胺碘酮: 另一种具有类似 Vaughan Williams III 类作用的抗心律失常药物。

索他洛尔: 一种具有 III 类抗心律失常特性的β受体阻滞剂。

多非利特: 一种选择性钾离子通道阻滞剂,用于治疗心房颤动.

独特性

富马酸伊帕西利在其双重 I 类和 III 类作用方面是独一无二的,与其他化合物相比,它提供了更广泛的抗心律失常作用。 其特定的分子结构及其与钾离子通道的相互作用也有助于其独特的药理学特性 .

生物活性

Ipazilide fumarate, also known as WIN 54177-4, is a novel antiarrhythmic agent with significant implications in the treatment of various cardiac arrhythmias. This compound exhibits both Vaughan Williams Class I and III properties, contributing to its efficacy in prolonging ventricular refractoriness and action potential duration. This article delves into the biological activity of this compound, highlighting its pharmacological effects, safety evaluations, and case studies.

Pharmacological Properties

Mechanism of Action

this compound functions primarily as an antiarrhythmic agent by influencing cardiac ion channels. It prolongs the refractory period in cardiac tissues, thereby reducing the likelihood of ectopic beats and stabilizing heart rhythm. The compound has been shown to affect sodium and potassium channels, which are crucial for cardiac action potentials.

Hemodynamic Effects

Clinical studies have demonstrated that this compound can lead to significant hemodynamic changes. A study involving patients with congestive heart failure indicated that administration of 400 mg resulted in a decrease in mean cardiac index by 0.5 L/min/m² within two hours (p < 0.05) . These findings suggest that while ipazilide is effective in managing arrhythmias, it may also induce clinically significant hemodynamic deterioration.

Safety Evaluations

Chronic Toxicity Studies

A one-year oral toxicity study conducted in rats assessed the safety profile of this compound at dosages of 20, 80, and 160 mg/kg. The results indicated that a dosage of 20 mg/kg was considered a no-effect level, as it did not produce significant toxicological effects . Notable observations included:

- Increased liver weight in females at higher dosages, correlated with centrilobular hypertrophy but without significant elevation in serum liver enzymes.

- Incidences of duodenal villous atrophy and sloughing in males treated with higher doses.

- No evidence of cardiac toxicity was found during the study.

Case Studies

Clinical Applications and Observations

Several case studies have documented the use of this compound in clinical settings, particularly for patients with arrhythmias associated with heart failure. One notable case involved a patient who received a titrated dose of ipazilide, leading to improved rhythm stability but also necessitating careful monitoring due to observed hemodynamic changes.

| Study/Case | Dosage (mg) | Cardiac Index Change (L/min/m²) | Notable Observations |

|---|---|---|---|

| Clinical Study 1 | 400 | -0.5 | Significant hemodynamic response |

| Clinical Study 2 | 200 | -0.3 | Mild hemodynamic deterioration |

| Clinical Study 3 | 100 | -0.1 | Minimal impact on heart rate |

属性

CAS 编号 |

115436-74-3 |

|---|---|

分子式 |

C28H34N4O5 |

分子量 |

506.6 g/mol |

IUPAC 名称 |

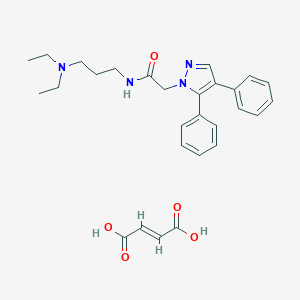

(E)-but-2-enedioic acid;N-[3-(diethylamino)propyl]-2-(4,5-diphenylpyrazol-1-yl)acetamide |

InChI |

InChI=1S/C24H30N4O.C4H4O4/c1-3-27(4-2)17-11-16-25-23(29)19-28-24(21-14-9-6-10-15-21)22(18-26-28)20-12-7-5-8-13-20;5-3(6)1-2-4(7)8/h5-10,12-15,18H,3-4,11,16-17,19H2,1-2H3,(H,25,29);1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChI 键 |

KKMOBFCMCCFTDX-WLHGVMLRSA-N |

SMILES |

CCN(CC)CCCNC(=O)CN1C(=C(C=N1)C2=CC=CC=C2)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |

手性 SMILES |

CCN(CC)CCCNC(=O)CN1C(=C(C=N1)C2=CC=CC=C2)C3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O |

规范 SMILES |

CCN(CC)CCCNC(=O)CN1C(=C(C=N1)C2=CC=CC=C2)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |

Key on ui other cas no. |

115436-74-3 |

同义词 |

ipazilide fumarate N-(3-diethylaminopropyl)-4,5-diphenyl-1H-pyrazole-1-acetamide(E)-2-butenedioate Win 54,177-4 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。